molecular formula C19H19N3O2 B7715817 2,2-dimethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide

2,2-dimethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide

Cat. No.: B7715817
M. Wt: 321.4 g/mol
InChI Key: XMKDVCKINPKQQB-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is a complex organic compound that features a unique structure combining an oxadiazole ring with a phenyl group and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-N-[4-(3-phenyl-1,2,4-thiadiazol-5-yl)phenyl]propanamide
  • 2,2-dimethyl-N-[4-(3-phenyl-1,2,4-triazol-5-yl)phenyl]propanamide

Uniqueness

2,2-dimethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties compared to thiadiazole and triazole analogs . This uniqueness can lead to different biological activities and applications.

Properties

IUPAC Name

2,2-dimethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-19(2,3)18(23)20-15-11-9-14(10-12-15)17-21-16(22-24-17)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKDVCKINPKQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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